![molecular formula C12H14ClN3 B2792907 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile CAS No. 25178-91-0](/img/structure/B2792907.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile” is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research and industry. It is related to Trazodone, a compound used in medicine .
Synthesis Analysis
The synthesis of related compounds often involves a Mannich reaction . The product is typically purified by crystallization and characterized by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of “2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile” can be assigned by HRMS, IR, 1H, and 13C NMR experiments . The compound’s structure is also represented by its SMILES and InChI strings .Chemical Reactions Analysis
While specific chemical reactions involving “2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile” are not detailed in the available literature, related compounds have been synthesized via a Mannich reaction .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: This compound is used in the synthesis of various organic molecules, particularly in the creation of Mannich bases which are crucial intermediates in organic synthesis . Methods of Application:
Antimicrobial Activity
Scientific Field
Microbiology Application Summary: The compound has been explored for its potential as an antimicrobial agent, particularly against Gram-positive bacteria . Methods of Application:
- Technical Details: Bacterial strains are cultured in the presence of varying concentrations of the compound to determine its efficacy. Results Summary: The compound shows significant activity against certain strains of bacteria, suggesting its potential use in developing new antibacterial drugs .
Antitumor Activity
Scientific Field
Oncology Application Summary: Research has indicated that derivatives of this compound may inhibit the growth of certain cancer cell lines . Methods of Application:
- Technical Details: Dosage and exposure time are carefully controlled to assess the compound’s efficacy. Results Summary: Preliminary results show that the compound can reduce cell viability and induce apoptosis in specific cancer cell lines .
Neuropharmacology
Scientific Field
Pharmacology Application Summary: Piperazine derivatives, including this compound, are studied for their potential effects on neurological disorders and as psychoactive substances . Methods of Application:
- Technical Details: Animal models are used to assess the compound’s ability to cross the blood-brain barrier and its interaction with neural receptors. Results Summary: The compound exhibits promising properties that may contribute to the treatment of neurological conditions .
Drug Development
Scientific Field
Pharmaceutical Sciences Application Summary: The compound is a key intermediate in the development of drugs targeting dopamine receptors . Methods of Application:
- Technical Details: Ligand-binding assays and computational modeling are used to optimize the compound’s structure. Results Summary: The modified compound shows high affinity and selectivity for dopamine D4 receptors, indicating its potential as a lead compound in drug development .
Psychiatric Medication Development
Scientific Field
Psychiatry Application Summary: This compound is a precursor in the synthesis of Trazodone and its analogs, which are used to treat depression and anxiety disorders . Methods of Application:
Allergy and Inflammation Management
Scientific Field
Immunology Application Summary: Derivatives of this compound are investigated for their potential to manage allergies, hay fever, angioedema, and urticaria . Methods of Application:
Antifungal Research
Scientific Field
Mycology Application Summary: Some derivatives have been tested for antifungal activity, particularly against Candida species . Methods of Application:
- Technical Details: The concentration and exposure time are critical parameters in these assays. Results Summary: Certain derivatives exhibit fungicidal activity against specific strains of Candida, indicating potential for antifungal drug development .
NMR Spectroscopy in Metabolomics
Scientific Field
Analytical Chemistry Application Summary: The compound is referenced in the Biological Magnetic Resonance Data Bank (BMRB) for its use in NMR spectroscopy studies in metabolomics . Methods of Application:
These additional applications highlight the compound’s versatility and its significant potential in various scientific research fields. The ongoing studies and experiments continue to uncover new possibilities for its use in advancing medical and scientific knowledge.
Agrochemical Development
Scientific Field
Agricultural Chemistry Application Summary: Piperazine derivatives, including this compound, are used in the development of agrochemicals due to their ability to modulate the pharmacokinetic properties of substances . Methods of Application:
Antiparasitic Drug Research
Scientific Field
Parasitology Application Summary: This compound is studied for its potential use in antiparasitic drugs, which could be beneficial in treating diseases caused by parasitic infections . Methods of Application:
Antiviral Agent Exploration
Scientific Field
Virology Application Summary: Research into piperazine derivatives, such as this compound, includes their potential use as antiviral agents . Methods of Application:
Parkinson’s and Alzheimer’s Disease Treatment
Scientific Field
Neurology Application Summary: The piperazine ring, present in this compound, is a component in potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s . Methods of Application:
Psychoactive Substance Analysis
Scientific Field
Toxicology Application Summary: Piperazine derivatives are analyzed for their psychoactive properties, which can be abused for recreational purposes . Methods of Application:
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-2-1-3-12(10-11)16-8-6-15(5-4-14)7-9-16/h1-3,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGOTGAMVFQWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

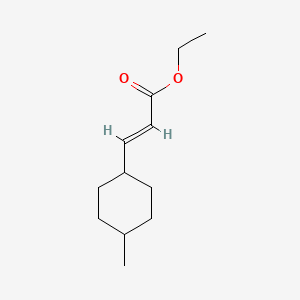
![Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2792827.png)
![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2792829.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792831.png)
![4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792832.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)
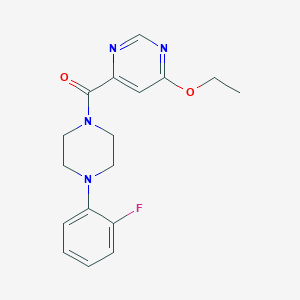
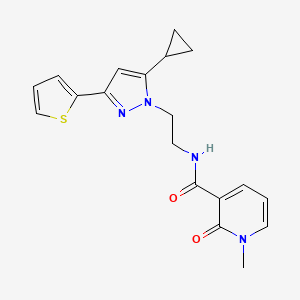
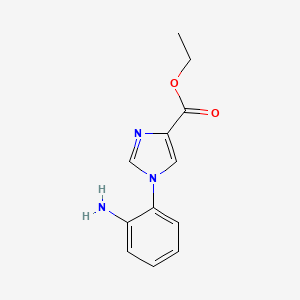
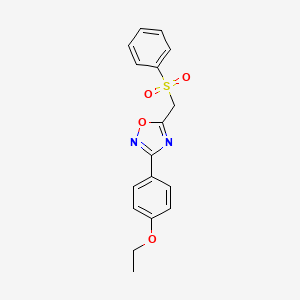
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)
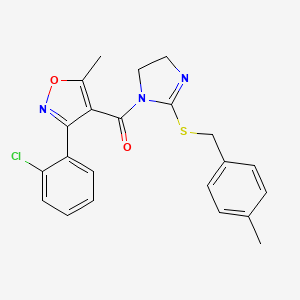
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2792845.png)
![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)